Lipophilicity Enhancement: Vicinal Difluoro vs. Hydroxy Analog
Replacement of a hydroxyl substituent with the vicinal difluoro motif in the azaspiro[4.4]nonane scaffold significantly increases lipophilicity. The target compound exhibits an XLogP3 of 2.7, compared to XLogP of 1.6 for tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate, representing a 1.1 log unit increase in predicted partition coefficient [1]. This shift is consistent with the well-established ability of vicinal difluoro substitution to modulate logP without the metabolic liability of alkyl chain extension [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate: XLogP = 1.6 |
| Quantified Difference | ΔXLogP = +1.1 (approx. 12.6× higher predicted partition coefficient) |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.09.15 release) for target; XLogP computed for comparator (Chem960 database) |
Why This Matters
Higher lipophilicity improves passive membrane permeability potential, a critical parameter for CNS drug discovery programs where azaspiro scaffolds are frequently employed.
- [1] PubChem CID 126970284. Computed Properties: XLogP3-AA = 2.7. National Center for Biotechnology Information, 2025. View Source
- [2] Böhm HJ, Banner D, Bendels S, Kansy M, Kuhn B, Müller K, Obst-Sander U, Stahl M. Fluorine in medicinal chemistry. ChemBioChem. 2004; 5(5): 637-643. View Source
